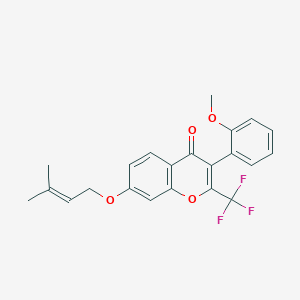

3-(2-methoxyphenyl)-7-((3-methylbut-2-en-1-yl)oxy)-2-(trifluoromethyl)-4H-chromen-4-one

Description

The compound 3-(2-methoxyphenyl)-7-((3-methylbut-2-en-1-yl)oxy)-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic flavonoid derivative characterized by a chromen-4-one core modified with three key substituents:

- 2-Methoxyphenyl group at position 3, which may influence electronic and steric interactions in biological systems.

- 3-Methylbut-2-en-1-yloxy (prenyloxy) group at position 7, a lipophilic moiety known to enhance membrane permeability and modulate pharmacokinetics .

- Trifluoromethyl (CF₃) group at position 2, which improves metabolic stability and electron-withdrawing properties .

Properties

IUPAC Name |

3-(2-methoxyphenyl)-7-(3-methylbut-2-enoxy)-2-(trifluoromethyl)chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19F3O4/c1-13(2)10-11-28-14-8-9-16-18(12-14)29-21(22(23,24)25)19(20(16)26)15-6-4-5-7-17(15)27-3/h4-10,12H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXTUPLFOVYIRNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=CC=C3OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19F3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(2-methoxyphenyl)-7-((3-methylbut-2-en-1-yl)oxy)-2-(trifluoromethyl)-4H-chromen-4-one is a member of the chromenone family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 350.4 g/mol. The structure features a chromenone core, which is known for its ability to interact with various biological targets due to its unique electronic properties provided by the trifluoromethyl and methoxy substituents.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymes : The presence of the trifluoromethyl group enhances metabolic stability and increases membrane permeability, allowing better interaction with enzyme targets such as cyclooxygenases (COX) and lipoxygenases (LOX) .

- Antioxidant Properties : The compound exhibits free radical-scavenging activity, which is crucial in mitigating oxidative stress-related diseases .

- Cytotoxicity : Preliminary studies indicate that this compound may possess cytotoxic effects against cancer cell lines, including breast cancer (MCF-7) and others .

Biological Activity Data Table

Case Studies and Research Findings

-

In Vitro Studies on Enzyme Inhibition :

Research has shown that derivatives similar to the compound exhibit significant inhibition against cholinesterases (AChE and BChE) and β-secretase. These enzymes are critical in neurodegenerative diseases such as Alzheimer's disease. The presence of electron-withdrawing groups like trifluoromethyl enhances binding affinity and inhibitory potency . -

Antioxidant Activity Assessment :

The compound has been evaluated for its antioxidant potential using various assays, demonstrating a capacity to scavenge free radicals effectively. This property is particularly beneficial in preventing cellular damage in oxidative stress conditions . -

Cytotoxicity Against Cancer Cell Lines :

Preliminary cytotoxicity assays revealed that the compound could inhibit cell proliferation in MCF-7 breast cancer cells. Further studies are warranted to elucidate the specific pathways involved in this cytotoxic effect, potentially linking it to apoptosis or cell cycle arrest mechanisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features of Analogs

*Calculated based on formula C₂₂H₂₁F₃O₄.

Key Observations :

- The 2-methoxyphenyl group in the target compound contrasts with the 4-substituted phenyl groups in analogs (e.g., 4-methoxyphenyl in , 4-bromophenyl in ), which may alter binding affinity due to steric or electronic effects.

- The trifluoromethyl group at position 2 is shared with , suggesting improved stability and target interaction compared to non-fluorinated analogs .

Physicochemical Properties

Table 2: Comparative Physical Properties

Analysis :

- The target compound’s prenyloxy group may reduce melting points compared to polar analogs (e.g., aminoethoxy derivatives in ), aligning with trends observed in natural prenylated flavonoids like Neobavaisoflavone .

- Yields for synthetic analogs vary widely (15.8–76.1%), influenced by substituent complexity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.